Ferric oleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

23335-74-2 |

|---|---|

Molecular Formula |

C18H34FeO2 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

iron;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |

InChI Key |

DEVYBOZJYUYBMC-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Fe+3] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.[Fe] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.[Fe] |

Related CAS |

15114-27-9 |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Structure of Ferric Oleate: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth analysis of the chemical structure of the ferric oleate (B1233923) complex, a critical precursor in the synthesis of iron oxide nanoparticles for biomedical and materials science applications. This document is intended for researchers, scientists, and drug development professionals who utilize ferric oleate and require a deeper understanding of its complex and variable nature.

Executive Summary

This compound, while commonly referred to by a single name, is not a discrete chemical entity with a fixed structure. Instead, it exists as a complex mixture of coordination compounds, the composition of which is highly dependent on the synthetic methodology and subsequent purification processes.[1][2][3][4][5] The term "this compound" typically describes a coordination complex between the ferric (Fe³⁺) ion and the oleate anion.[6] However, research indicates that the structure is often more intricate, frequently involving multinuclear, oxo-centered iron clusters.[1][2] The oleate ligands coordinate to the iron centers in various modes, influencing the overall properties and reactivity of the complex, particularly in the thermal decomposition synthesis of iron oxide nanoparticles.[3][7][8][9]

The Core Structural Motif: Multinuclear Iron-Oxo Clusters

A predominant structural feature identified in many this compound preparations is the trinuclear oxo-centered iron motif, [Fe₃O]⁶⁺.[2] This core consists of three iron(III) ions situated at the vertices of a triangle with a central oxygen atom. The positive charge of this core is balanced by the coordination of oleate anions and potentially other ligands.

Mass spectrometry data has supported the existence of a trinuclear iron-oxo cluster with the formula Fe₃O(oleate)₆.[5] The molecular ion for this complex is observed at 1872 Da, with subsequent fragments corresponding to the loss of oleate ligands.[5]

Coordination Chemistry of the Oleate Ligand

The carboxylate group of the oleate ligand can coordinate to the iron(III) centers in several ways, which significantly impacts the structure and properties of the resulting complex.[7][10] The coordination mode can be inferred from Fourier-transform infrared (FTIR) spectroscopy by analyzing the separation (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group.[7]

Coordination Modes of Oleate Ligands:

| Coordination Mode | Description | Typical FTIR Δ (νₐₛ - νₛ) |

| Unidentate | The carboxylate group binds to a single iron ion through one oxygen atom. | > 200 cm⁻¹ |

| Bidentate | The carboxylate group chelates a single iron ion using both oxygen atoms. | < 110 cm⁻¹ |

| Bridging | The carboxylate group bridges two different iron ions. | 140 - 200 cm⁻¹ |

Source:[7]

Studies have shown that the bidentate coordination mode is often dominant in as-synthesized this compound complexes.[7][10]

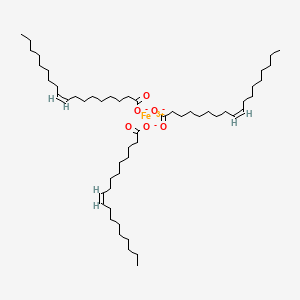

Visualization of Structural Components

The following diagram illustrates the fundamental components and their relationships within a generalized this compound complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Size-Tunable Magnetite Nanoparticles from Well-Defined Iron Oleate Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Getting insight into how iron(III) oleate precursors affect the features of magnetite nanoparticles [addi.ehu.es]

- 4. researchgate.net [researchgate.net]

- 5. escholarship.org [escholarship.org]

- 6. This compound | Research Grade | Supplier [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Influence of Iron Oleate Complex Structure on Iron Oxide Nanoparticle Formation | Semantic Scholar [semanticscholar.org]

- 9. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Ferric Oleate Synthesis Reaction Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ferric oleate (B1233923), a critical precursor in the production of monodisperse iron oxide nanoparticles for biomedical applications. It details the reaction mechanisms, provides established experimental protocols, and presents key quantitative data from seminal studies. The focus is on the thermal decomposition method, elucidating the pathway from the initial complex formation to the nucleation and growth of nanoparticles.

The Ferric Oleate Complex: Formation and Structure

The synthesis of high-quality iron oxide nanoparticles via thermal decomposition is highly dependent on the nature of the precursor, commonly referred to as "this compound." This precursor is typically synthesized through the reaction of an iron salt with an oleate salt.[1][2]

The most common method involves the reaction between iron(III) chloride (FeCl₃) and sodium oleate.[1][2][3][4] This reaction is generally performed in a multiphase system consisting of water, alcohol (like ethanol), and a nonpolar solvent (like hexanes or heptane).[1][2][4][5] The this compound complex, being hydrophobic, preferentially moves to the organic phase, which is then separated and washed to remove impurities.[3][4][5]

It is crucial to understand that the "this compound" precursor is not a single, stoichiometric compound but a complex mixture.[1][5] Its exact structure and composition are highly sensitive to synthesis conditions.[5] As-synthesized this compound often contains a significant amount of free oleic acid, crystal hydrate (B1144303) water, and other reaction byproducts.[1][5] This variability can affect reproducibility in subsequent nanoparticle synthesis.[5] The coordination between the iron ions and the carboxylate groups of oleic acid can occur in several modes, including unidentate, bidentate, and bridging, which influences the thermal stability and decomposition behavior of the complex.[1][6]

Thermal Decomposition: Mechanism of Nanoparticle Formation

The thermal decomposition of the this compound complex in a high-boiling point organic solvent is a state-of-the-art method for producing monodisperse, spherical iron oxide nanoparticles.[7] The mechanism, often described by the LaMer model, involves a temporal separation of the nucleation and growth phases, which is key to achieving a narrow size distribution.[1][7][8] The process can be broken down into several key stages:

-

Precursor Decomposition and Monomer Formation: As the reaction mixture is heated, the this compound complex begins to decompose. This decomposition, which starts at temperatures around 200-250°C, does not directly form nanoparticles.[2][7][9][10] Instead, it generates intermediate species, often described as poly-iron oxo clusters, which act as the monomers for nanoparticle formation.[7][9] In-situ studies have confirmed the existence of this intermediate monomer state before the onset of nucleation.[7][8][9]

-

Burst Nucleation: Upon reaching a critical supersaturation level of these monomers, a rapid and short burst of nucleation occurs.[1][7] This event defines the total number of nanoparticles that will be formed. The nucleation temperature is influenced by the structure of the precursor complex and the heating rate.[1][2]

-

Nanoparticle Growth: Following nucleation, the existing nuclei grow by consuming the remaining monomers from the solution.[7] To maintain a narrow size distribution, it is critical that no further nucleation occurs during this growth phase. The final size of the nanoparticles is determined by factors such as the precursor-to-surfactant ratio, reaction temperature, and time.[2][7][11] The dissociation of the final oleate ligands from the complex is suggested to occur at temperatures above 300°C.[7][10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the this compound precursor and its subsequent thermal decomposition to form iron oxide nanoparticles, based on widely cited literature.[2][4][5]

Synthesis of this compound Precursor

This protocol is adapted from procedures used for preparing the iron-oleate complex prior to thermal decomposition.[2][4][5]

-

Reagent Preparation: In a suitable reaction vessel, dissolve iron(III) chloride hexahydrate (e.g., 10.8 g, 40 mmol) and sodium oleate (e.g., 36.5 g, 120 mmol) in a solvent mixture of ethanol (80 mL), deionized water (60 mL), and heptane (B126788) or hexanes (140 mL).[2][4]

-

Reaction: Heat the mixture to reflux (approximately 70°C) under an inert atmosphere (e.g., argon) with vigorous stirring for 4 hours.[4][5]

-

Phase Separation: After cooling to room temperature, transfer the mixture to a separatory funnel. The dark brown, viscous upper organic layer containing the this compound complex is collected.[2][4]

-

Washing: Wash the organic layer three times with deionized water (e.g., 30-40 mL each time) to remove unreacted salts and other water-soluble impurities.[2][4]

-

Drying and Isolation: The solvent from the final organic phase is removed under reduced pressure (e.g., using a rotary evaporator), yielding the this compound complex as a dark brown, waxy solid.[4] This precursor should be stored in a desiccator.

Thermal Decomposition for Nanoparticle Synthesis

This protocol describes a typical "heating-up" synthesis of iron oxide nanoparticles from the prepared this compound complex.[2][4]

-

Reaction Setup: In a three-neck flask equipped with a condenser, temperature probe, and inert gas inlet, combine the this compound complex (e.g., 36 g, ~40 mmol), oleic acid (e.g., 5.7 g, 20 mmol), and 1-octadecene (B91540) (200 g).[4]

-

Degassing: Heat the mixture to 100-120°C under vacuum or a strong inert gas flow for at least 30 minutes to remove residual water and low-boiling point solvents.[4]

-

Heating Ramp: Under a positive pressure of inert gas, heat the reaction mixture to the desired final temperature (e.g., 320°C) at a controlled rate (e.g., 3.3°C/min).[1][2] The solution color will change from rusty brown to a clear tea color and finally to black upon nanoparticle nucleation, which typically occurs above 250°C.[2]

-

Aging: Maintain the reaction at the final temperature for a set period (e.g., 30-60 minutes) to allow for particle growth and size focusing.[4][8]

-

Isolation and Purification: Cool the reaction mixture to room temperature. Add a non-solvent such as ethanol or acetone (B3395972) to precipitate the nanoparticles.[12]

-

Washing: Separate the nanoparticles via centrifugation. The particles are typically washed multiple times by redispersion in a nonpolar solvent (e.g., hexane) and reprecipitation with a polar non-solvent (e.g., ethanol) to remove excess oleic acid and the reaction solvent.[12] The final product is a stable ferrofluid when dispersed in a nonpolar solvent.

Quantitative Data Summary

The precise control over nanoparticle size is a primary advantage of the thermal decomposition method. The tables below summarize key parameters from various studies, demonstrating the influence of reaction conditions on the final nanoparticle characteristics.

Table 1: Comparison of this compound Precursor Synthesis Protocols

| Iron Source | Oleate Source | Solvent System | Temp. (°C) | Time (h) | Reference |

| FeCl₃·6H₂O | Sodium Oleate | Water/Ethanol/Hexanes | 70 | 4 | [3][5] |

| FeCl₃·6H₂O | Sodium Oleate | Water/Ethanol/Heptane | 70 | 4 | [4] |

| Fe(NO₃)₃·9H₂O | Oleic Acid | 1-Octadecene | 110 | 2 | [6][13] |

| Fe(CO)₅ | Oleic Acid | Dioctyl Ether | (Heat-up) | N/A | [7][9] |

Table 2: Influence of Thermal Decomposition Parameters on Nanoparticle Size

| Precursor | Solvent | Surfactant | Temp. (°C) | Time (min) | Resulting NP Size (nm) | Reference |

| Iron Oleate | 1-Octadecene | Oleic Acid | 320 | 30 | ~15-22 | [4] |

| Iron Oleate | 1-Octadecene | Oleic Acid | 290 | 60 | 6.1 | [2] |

| Iron Oleate | 1-Octadecene | Oleic Acid | 320 | 60 | 9.2 | [2] |

| Iron Oleate | Docosane | Oleic Acid | 370 | 3 | 20.1 | [1] |

| Fe(CO)₅ | Dioctyl Ether | Oleic Acid | (Heat-up) | N/A | 5-11 (Varies with Fe/OA ratio) | [7] |

This guide provides the foundational knowledge on the synthesis mechanism of this compound and its application in creating iron oxide nanoparticles. For professionals in drug development and research, a thorough understanding of these mechanisms and protocols is essential for achieving reproducible synthesis of nanoparticles with tailored properties for advanced biomedical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Size-Tunable Magnetite Nanoparticles from Well-Defined Iron Oleate Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monodisperse Iron Oxide Nanoparticles by Thermal Decomposition: Elucidating Particle Formation by Second-Resolved in Situ Small-Angle X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. A simple, scalable protocol for the synthesis of ricinoleic acid-functionalised superparamagnetic nanoparticles with tunable size, shape, and hydrophobic or hydrophilic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Non-hydrate Iron Oleate for Eco-friendly Production of Monodispersed Iron Oxide Nanoparticles -Journal of the Korean Ceramic Society | Korea Science [koreascience.kr]

Ferric Oleate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Ferric oleate (B1233923), the iron(III) salt of oleic acid, is an organometallic compound that has garnered significant attention in the scientific community, particularly for its role as a versatile precursor in the synthesis of monodisperse iron oxide nanoparticles. These nanoparticles are at the forefront of biomedical research, with applications ranging from magnetic resonance imaging (MRI) contrast agents to targeted drug delivery and hyperthermia cancer therapy. A thorough understanding of the physical and chemical properties of ferric oleate is paramount for the reproducible and controlled synthesis of high-quality nanoparticles. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows for its synthesis and utilization.

Physicochemical Properties

This compound is typically a brownish-red, waxy solid or a viscous liquid at room temperature.[1][2][3] Its properties can be influenced by the synthesis method and subsequent purification steps.[1]

General Properties

| Property | Value | References |

| Chemical Formula | C₅₄H₉₉FeO₆ | [2][4] |

| Molecular Weight | 900.2 g/mol | [4] |

| Appearance | Brownish-red paste or lumps | [2][3] |

| CAS Number | 1120-45-2 | [2][4] |

Solubility

This compound exhibits solubility in a range of organic solvents while being insoluble in water.

| Solvent | Solubility | References |

| Alcohol | Soluble | [2][5][6] |

| Ether | Soluble | [2][3] |

| Oils | Soluble | [5][6] |

| Acids | Soluble | [2][5][6] |

| Water | Insoluble | [2][5][6] |

Chemical Structure and Coordination

The coordination between the iron center and the oleate ligands is a critical factor influencing the reactivity of the this compound complex. Fourier-Transform Infrared (FTIR) spectroscopy is a key technique used to probe this coordination. The difference (Δ) between the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻) provides insight into the coordination mode.

| Coordination Mode | Δ (νas - νs) cm⁻¹ |

| Unidentate | > 200 |

| Bridging | 140 - 200 |

| Bidentate | < 110 |

Source: Based on spectroscopic studies of metal carboxylates.[1]

As-synthesized this compound can exist in various coordination states, and its structure is often described as a trinuclear oxo-centered iron motif, [Fe₃O(oleate)₆]⁺.[7][8]

Coordination modes of the oleate ligand to the iron center.

Thermal Properties

The thermal decomposition of this compound is a critical step in the synthesis of iron oxide nanoparticles. The decomposition temperature can be influenced by the presence of residual oleic acid and the specific structure of the this compound complex.[1]

| Technique | Observation | Temperature (°C) | References |

| Differential Scanning Calorimetry (DSC) | Removal of crystal hydrate (B1144303) water | ~132 | [1] |

| Thermogravimetric Analysis (TGA) | Onset of major weight loss | ~210 | |

| Thermogravimetric Analysis (TGA) | Final decomposition | ~380 | [1] |

Spectroscopic and Structural Characterization

A variety of analytical techniques are employed to characterize this compound and ensure its quality as a precursor for nanoparticle synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the formation of the iron-oleate complex and to study the coordination of the carboxylate groups.

| Wavenumber (cm⁻¹) | Assignment | References |

| ~1711 | C=O stretch of free oleic acid | [1][9] |

| ~1593 | Asymmetric COO⁻ stretch (bridging) | [7][9] |

| ~1524 | Asymmetric COO⁻ stretch (bidentate) | [1][7] |

| ~1438 | Symmetric COO⁻ stretch | [1][9] |

| ~609 | Fe-O stretching mode | [10] |

X-ray Diffraction (XRD)

XRD is primarily used to characterize the crystalline structure of the iron oxide nanoparticles formed from the decomposition of this compound, confirming the presence of phases like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[1][11]

Magnetic Properties

While this compound itself is not typically the subject of magnetic property studies, the iron oxide nanoparticles derived from it exhibit superparamagnetic behavior, which is crucial for their biomedical applications.[12][13] The saturation magnetization (Ms) of these nanoparticles is a key parameter. For instance, oleic acid-coated Fe₃O₄ nanoparticles can have Ms values around 72.6 emu/g.[14]

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of an iron(III) salt with sodium oleate.[1][7]

Workflow for the synthesis of this compound.

Detailed Protocol:

-

Dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) in distilled water.[1]

-

In a separate flask, mix sodium oleate with ethanol, distilled water, and hexane.[1]

-

Combine the two solutions and heat the mixture to 70°C with stirring for 4 hours under an inert atmosphere.[1]

-

After the reaction, the upper organic layer containing the this compound is separated.[7]

-

The organic phase is washed multiple times with distilled water.[7]

-

The solvent is removed under reduced pressure to yield this compound as a waxy solid.[1][7]

Characterization Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Samples are typically prepared by evaporating a chloroform (B151607) solution of the this compound complex on a KBr disk. Spectra are recorded using a standard FTIR spectrometer.[15]

-

Differential Scanning Calorimetry (DSC): A small sample (7-18 mg) is sealed in an aluminum pan and heated from room temperature to around 400°C at a rate of 10°C/min under a nitrogen flow.[1][15]

-

Thermogravimetric Analysis (TGA): The thermal stability is analyzed by heating the sample under a controlled atmosphere and measuring the weight loss as a function of temperature.[16][17]

-

X-ray Diffraction (XRD): Powder XRD patterns are collected using a diffractometer with Cu Kα radiation to analyze the crystal structure of the resulting iron oxide nanoparticles.[1]

-

Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles produced from this compound, a dilute solution of the nanoparticles in a suitable solvent is drop-casted onto a carbon-coated copper grid.[1][7]

Application in Nanoparticle Synthesis

This compound is a key precursor for the thermal decomposition synthesis of iron oxide nanoparticles. This method allows for excellent control over nanoparticle size and morphology.[16][18]

Workflow for iron oxide nanoparticle synthesis via thermal decomposition of this compound.

This compound is a fundamentally important precursor in the field of nanotechnology, particularly for the synthesis of iron oxide nanoparticles for biomedical applications. Its physicochemical properties, including solubility, thermal stability, and the coordination chemistry of the iron-oleate complex, are critical determinants of the final nanoparticle characteristics. The detailed understanding and control of these properties, guided by the characterization techniques and protocols outlined in this guide, are essential for the advancement of nanoparticle-based diagnostics and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - CAS 1120-45-2 - City Chemical LLC. [citychemical.com]

- 3. This compound | 1120-45-2 [chemicalbook.com]

- 4. This compound | C54H99FeO6 | CID 14009126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. biofuranchem.com [biofuranchem.com]

- 6. This compound | eBay [ebay.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Size-Tunable Magnetite Nanoparticles from Well-Defined Iron Oleate Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. The Effect of a DC Magnetic Field on the AC Magnetic Properties of Oleic Acid-Coated Fe3O4 Nanoparticles [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of reaction environment and in situ formation of the precursor on the composition and shape of iron oxide nanoparticles synthesized by the thermal decomposition method - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Unraveling of Ferric Oleate: An In-depth Technical Guide to its Thermal Decomposition Mechanism

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate thermal decomposition mechanism of ferric oleate (B1233923). This document provides a thorough examination of the decomposition pathway, quantitative thermal analysis data, detailed experimental protocols, and visual representations of the core processes, offering a critical resource for the controlled synthesis of iron oxide nanoparticles and other applications.

Executive Summary

The thermal decomposition of ferric oleate is a cornerstone technique for the synthesis of monodisperse iron oxide nanoparticles (IONPs), which are pivotal in biomedical applications such as magnetic resonance imaging (MRI) contrast agents, drug delivery vehicles, and hyperthermia cancer therapy. A profound understanding of the decomposition mechanism is paramount for controlling the size, shape, and magnetic properties of the resulting nanoparticles. This guide elucidates the multi-step decomposition process, from the initial precursor to the final iron oxide product, supported by quantitative data and detailed experimental methodologies.

The Core Mechanism: A Stepwise Decomposition

The thermal decomposition of this compound is not a simple, one-step event but rather a cascade of reactions that occur over a range of temperatures. The process can be broadly categorized into three main stages: the initial dissociation of oleate ligands, the formation of an intermediate species, and the subsequent nucleation and growth of iron oxide nanoparticles.

At temperatures around 200-210°C, the this compound complex begins to decompose, marked by the dissociation of the first oleate ligand.[1] This initial step is an endothermic process, as observed in differential scanning calorimetry (DSC) analysis. As the temperature increases towards 300°C, the remaining two oleate ligands dissociate, leading to the formation of intermediate species.[1] While the exact structure of these intermediates is a subject of ongoing research, it is widely proposed that they consist of polyiron oxo clusters.[2] These clusters serve as the monomers for the subsequent nucleation and growth of the iron oxide nanoparticles. The final decomposition of the precursor and the growth of the nanoparticles typically occur at temperatures above 300°C, with the final phase of the iron oxide (e.g., magnetite, wüstite, or maghemite) being highly dependent on the reaction conditions such as the solvent, the presence of excess oleic acid, and the heating rate.[3]

A simplified logical flow of the decomposition process is illustrated below:

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to quantitatively probe the thermal decomposition of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

| Thermal Event | Temperature Range (°C) | Technique | Observation | Reference |

| First Mass Loss | ~193.6 | TGA | Attributed to the dissociation of the first oleate ligand. | [4] |

| First Endotherm | ~165 | DSC | Corresponds to the initial decomposition of the this compound complex. | [4] |

| Second Mass Loss | ~260.4 | TGA | Attributed to the dissociation of the second oleate ligand. | [4] |

| Second Endotherm | ~240 | DSC | Corresponds to further decomposition of the this compound complex. | [4] |

| Third Mass Loss | ~330.5 | TGA | Associated with the final decomposition and formation of iron oxide. | [4] |

| Final Decomposition | ~380 | DSC | Represents the final decomposition of the more thermally stable iron oleate complex. | [5] |

Note: The exact temperatures can vary depending on the specific structure of the this compound complex, heating rate, and the surrounding atmosphere.

Experimental Protocols

Reproducible and controlled synthesis of iron oxide nanoparticles necessitates meticulous adherence to experimental protocols. Below are detailed methodologies for the synthesis of the this compound precursor and its subsequent thermal analysis.

Synthesis of this compound Precursor

This protocol is adapted from the widely used method for preparing an iron(III) oleate complex.[4][6]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

Ethanol

-

Deionized water

-

Hexanes

-

Sodium sulfate (B86663) (anhydrous)

Procedure:

-

Prepare a solution with a 4:3:7 ratio of ethanol, deionized water, and hexanes.

-

Dissolve iron(III) chloride hexahydrate and sodium oleate in the prepared solvent mixture.

-

Heat the solution to reflux under an argon atmosphere and maintain for four hours.

-

After cooling, transfer the mixture to a separatory funnel and remove the aqueous layer.

-

Wash the remaining organic layer three times with deionized water.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Evaporate the remaining solvent to obtain the this compound complex as a viscous oil.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol provides a general guideline for the thermal analysis of the synthesized this compound.

Instrumentation:

-

A simultaneous TGA/DSC instrument is recommended.

-

Alumina or platinum crucibles.

Procedure:

-

Place a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible.[7]

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).[8]

-

Heat the sample from room temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).[9]

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

A blank run with an empty crucible should be performed under the same conditions to obtain a baseline for correction.[8]

Analysis of Organic Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Identifying the organic byproducts is crucial for a complete understanding of the decomposition mechanism. This protocol outlines a general approach for their analysis.

Sample Collection:

-

Perform the thermal decomposition of this compound in a reaction vessel equipped with a cold trap or a condenser to collect the volatile and semi-volatile organic byproducts.

-

Alternatively, after the reaction, the organic solvent containing the nanoparticles and soluble byproducts can be analyzed.

GC-MS Analysis:

-

Prepare the collected organic sample by diluting it in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).[2]

-

If necessary, derivatization (e.g., silylation or esterification) may be required to increase the volatility of certain compounds, particularly unreacted oleic acid and its derivatives.[10]

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[2]

-

The GC oven temperature program should be optimized to separate the different components of the mixture. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.

-

The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be compared to a library (e.g., NIST) for identification.

The thermal degradation of oleic acid is known to produce a complex mixture of shorter-chain fatty acids, aldehydes, ketones, and hydrocarbons through processes like oxidation and decarboxylation.[11] One significant pathway is ketonic decarboxylation, which can lead to the formation of ketones and the release of carbon dioxide.[4][12]

Conclusion

The thermal decomposition of this compound is a complex yet controllable process that is fundamental to the production of high-quality iron oxide nanoparticles. This guide has provided a detailed overview of the decomposition mechanism, supported by quantitative data and actionable experimental protocols. By understanding the stepwise nature of the decomposition, the role of intermediate species, and the influence of reaction parameters, researchers can better tailor their synthetic strategies to achieve desired nanoparticle characteristics for advanced biomedical and technological applications. Further research focusing on the in-situ characterization of intermediates and a more comprehensive analysis of the organic byproducts will continue to refine our understanding of this critical chemical transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. uoguelph.ca [uoguelph.ca]

- 3. Two-step single-reactor synthesis of oleic acid- or undecylenic acid-stabilized magnetic nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ericteeman.com [ericteeman.com]

- 7. epfl.ch [epfl.ch]

- 8. bath.ac.uk [bath.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. jfda-online.com [jfda-online.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Solubility of Ferric Oleate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric oleate (B1233923), the iron(III) salt of oleic acid, is a metal carboxylate complex that has garnered significant attention in materials science and nanomedicine. Its primary application lies in its role as a precursor for the synthesis of monodisperse iron oxide nanoparticles (IONPs). The controlled thermal decomposition of ferric oleate in high-boiling point organic solvents is a widely employed method for producing IONPs with tunable sizes and magnetic properties. These nanoparticles are integral to advancements in various biomedical fields, including magnetic resonance imaging (MRI) as contrast agents, targeted drug delivery vehicles, and mediators for magnetic hyperthermia cancer therapy.

The solubility of this compound in organic solvents is a critical parameter that directly influences the success and reproducibility of IONP synthesis. Proper dissolution of the precursor ensures a homogeneous reaction mixture, leading to uniform nucleation and growth of nanoparticles. Conversely, poor solubility can result in a heterogeneous system, yielding nanoparticles with a broad size distribution and inconsistent magnetic properties. Understanding the solubility characteristics of this compound is therefore paramount for researchers and professionals working on the synthesis and application of iron oxide-based nanomaterials.

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It includes a summary of qualitative and quantitative solubility data, detailed experimental protocols for the synthesis of this compound and the determination of its solubility, and workflow diagrams to visually represent these processes.

Solubility Data

The solubility of this compound is highly dependent on the specific nature of the complex, which can vary based on the synthesis method. The term "this compound" often refers to a complex mixture rather than a single, well-defined chemical compound, and its structure is sensitive to preparative variations. This variability can significantly impact its solubility.

Qualitative Solubility

This compound is generally characterized by its good solubility in nonpolar organic solvents and its insolubility in polar solvents such as water. The long hydrocarbon chains of the oleate ligands impart a lipophilic nature to the complex, facilitating its interaction with nonpolar solvent molecules.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Type | Solubility | Reference(s) |

| Nonpolar Solvents | |||

| Hexane (B92381) | Alkane | Soluble | [1] |

| Toluene (B28343) | Aromatic | Good solubility | [2] |

| Chloroform | Halogenated | Good solubility | [2] |

| 1-Octadecene | Alkene | Soluble | [3] |

| Diethyl Ether | Ether | Soluble | [4] |

| Polar Aprotic Solvents | |||

| Acetone | Ketone | Sparingly Soluble/Insoluble | [5] |

| Polar Protic Solvents | |||

| Water | Protic | Insoluble | [4] |

| Ethanol | Alcohol | Sparingly Soluble/Insoluble | [4][5] |

| Methanol | Alcohol | Sparingly Soluble | [3] |

Quantitative Solubility

Specific quantitative solubility data for this compound (e.g., in mg/mL or mol/L) is not extensively reported in peer-reviewed literature. This is likely due to the variability of the this compound complex as mentioned earlier. The concentrations reported in the literature often pertain to the amounts used in nanoparticle synthesis, which are not necessarily saturation concentrations. For instance, solutions of iron oxide nanoparticles (often coated with oleic acid, making them functionally similar to a this compound dispersion) in toluene are commercially available at concentrations such as 5 mg/mL.[6][7] However, this represents the concentration of the nanoparticle dispersion, not the saturation solubility of the this compound precursor.

Given the lack of standardized quantitative data, it is recommended that researchers determine the solubility of their specific this compound complex in the solvent of interest using a standardized protocol, such as the one provided in Section 3.2 of this guide.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for synthesizing a this compound complex, which is widely used as a precursor for iron oxide nanoparticle synthesis.[1][5]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

Ethanol

-

Hexane

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

In the three-neck round-bottom flask, dissolve 12 mmol of iron(III) chloride hexahydrate in 12 mL of deionized water.

-

To this solution, add 24 mL of ethanol, 6 mL of deionized water, and 42 mL of hexane.

-

Add 40 mmol of sodium oleate to the mixture.

-

Equip the flask with a condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the mixture to 70°C and stir vigorously for 4 hours. The reaction mixture should form two layers, with the upper organic layer turning reddish-brown as the iron oleate complex is formed.

-

After 4 hours, turn off the heat and allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. The upper, reddish-brown organic layer contains the this compound complex.

-

Drain and discard the lower aqueous layer.

-

Wash the organic layer three times with 10 mL of deionized water to remove any remaining impurities.

-

Transfer the washed organic layer to a round-bottom flask and remove the hexane using a rotary evaporator.

-

The resulting product is a reddish-brown viscous oil or waxy solid. Dry the this compound complex in a vacuum oven at 70°C for 24 hours to remove any residual solvent and water.

Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in a given organic solvent at a specific temperature. It is based on the shake-flask method, a classical and reliable technique for solubility measurement.

Materials:

-

Synthesized this compound

-

Organic solvent of interest

-

High-purity nitrogen or argon gas (optional)

Equipment:

-

Analytical balance

-

Several small glass vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gravimetric analysis equipment (evaporating dish, oven) or a suitable analytical instrument (e.g., ICP-OES for iron concentration)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Accurately pipette a known volume or weigh a known mass of the organic solvent into the vial.

-

Equilibration: Tightly cap the vial. If the solvent is volatile or sensitive to oxidation, the headspace can be purged with an inert gas. Place the vial in a temperature-controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.

-

Phase Separation: After equilibration, let the vial stand in the temperature-controlled environment to allow the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a moderate speed.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant using a micropipette. To remove any remaining suspended particles, pass the extracted solution through a syringe filter.

-

Quantification:

-

Gravimetric Method: Dispense the filtered, saturated solution into a pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or under a stream of inert gas. Dry the remaining this compound residue in an oven at a temperature below its decomposition point until a constant weight is achieved. The solubility can then be calculated as the mass of the residue per volume of solvent (e.g., in mg/mL).

-

Analytical Instrumentation: Alternatively, the concentration of iron in the filtered solution can be determined using techniques like Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). The concentration of this compound can then be calculated based on its molecular formula.

-

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Visualization of Workflows

This compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound complex.

Solubility Determination Workflow

Caption: Workflow for determining the solubility of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ericteeman.com [ericteeman.com]

- 5. Unravelling the Thermal Decomposition Parameters for The Synthesis of Anisotropic Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

The Coordination Chemistry of Iron in Ferric Oleate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the coordination chemistry of iron in ferric oleate (B1233923), a critical precursor in the synthesis of iron oxide nanoparticles for advanced applications in research, drug development, and diagnostics. This document outlines the structural characteristics of the ferric oleate complex, detailed experimental protocols for its synthesis and characterization, and its functional role in biomedical applications.

Core Concepts: The Structure of the this compound Complex

This compound is not a simple salt but rather a complex coordination compound. The coordination environment of the ferric (Fe³⁺) ion is primarily dictated by the carboxylate groups of the oleate ligands. The structure of the iron oleate complex is highly sensitive to the synthesis conditions and any subsequent treatment, which in turn influences the properties of the resulting iron oxide nanoparticles.[1][2]

A predominant structural motif in this compound is a trinuclear oxo-centered iron cluster , often described as [Fe₃O(oleate)₆]⁺.[3][4] In this arrangement, three iron atoms are bridged by a central oxygen atom. The oleate ligands can coordinate to the iron centers in several modes:

-

Unidentate: The carboxylate group of the oleate ligand binds to a single iron atom through one of its oxygen atoms.

-

Bidentate: The carboxylate group coordinates to a single iron atom through both of its oxygen atoms.

-

Bridging: The carboxylate group bridges two different iron atoms.[2][5]

The specific coordination modes can be elucidated using techniques such as Fourier-transform infrared (FTIR) spectroscopy. The separation (Δ) between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the carboxylate group provides insight into the coordination environment.[2]

Table 1: Correlation of FTIR Carboxylate Stretching Frequencies with Coordination Mode

| Coordination Mode | Δ (ν_as - ν_s) cm⁻¹ | Reference |

| Bidentate | < 110 | [2] |

| Bridging | 140 - 200 | [2][5] |

| Unidentate | > 200 | [2] |

The presence of water and residual oleic acid from the synthesis can also influence the complex's structure and thermal stability.[1]

Synthesis and Characterization: Experimental Protocols

The synthesis of monodisperse iron oxide nanoparticles via the thermal decomposition of this compound is a widely adopted method.[6][7] The quality of the this compound precursor is paramount for achieving nanoparticles with controlled size and morphology.

Synthesis of this compound Complex

This protocol is adapted from established literature procedures.[2][4]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

Distilled water

Procedure:

-

Dissolve iron(III) chloride hexahydrate in distilled water.

-

In a separate flask, dissolve sodium oleate in a mixture of ethanol, hexane, and distilled water.

-

Heat the sodium oleate solution to approximately 70°C with stirring.

-

Add the iron(III) chloride solution to the heated sodium oleate solution and maintain the temperature at 70°C for 4 hours under an inert atmosphere (e.g., argon).

-

After the reaction is complete, a color change will be observed. Cool the mixture to room temperature.

-

Separate the upper organic layer containing the this compound complex using a separatory funnel.

-

Wash the organic layer multiple times with distilled water to remove impurities.

-

Remove the hexane solvent using a rotary evaporator to obtain the this compound complex as a viscous, dark red-brown product.

-

Dry the product under vacuum to remove any residual solvent and water.

Thermal Decomposition of this compound to Iron Oxide Nanoparticles

This protocol outlines the synthesis of iron oxide nanoparticles from the prepared this compound complex.[6][8]

Materials:

-

This compound complex

-

Oleic acid (as a surfactant)

-

High-boiling point solvent (e.g., 1-octadecene)

Procedure:

-

In a three-neck flask equipped with a condenser and a temperature probe, combine the this compound complex, oleic acid, and 1-octadecene.

-

Heat the mixture to 100-120°C under an inert atmosphere to remove any residual water.

-

Increase the temperature to the desired decomposition temperature (typically between 300°C and 320°C) at a controlled heating rate. Nucleation of the nanoparticles generally occurs around 250°C, indicated by a color change to black.[6]

-

Maintain the reaction at the decomposition temperature for a specific duration (e.g., 30-60 minutes) to allow for particle growth.

-

After the growth phase, cool the reaction mixture to room temperature.

-

Precipitate the iron oxide nanoparticles by adding a polar solvent such as ethanol and collect them by centrifugation.

-

Wash the nanoparticles multiple times with a mixture of a nonpolar solvent (like hexane) and a polar solvent (like ethanol) to remove excess oleic acid and other byproducts.

-

Finally, redisperse the purified nanoparticles in a suitable nonpolar solvent.

Characterization Techniques

A suite of analytical techniques is employed to characterize both the this compound precursor and the resulting iron oxide nanoparticles.

Table 2: Key Characterization Techniques and Information Obtained

| Technique | Information Provided |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups and determines the coordination mode of the oleate ligands. |

| Differential Scanning Calorimetry (DSC) | Determines the thermal decomposition profile of the this compound complex, including nucleation and growth temperatures.[2] |

| Thermogravimetric Analysis (TGA) | Measures the weight loss of the complex as a function of temperature, providing information on its thermal stability and composition. |

| Mössbauer Spectroscopy | Probes the local environment of the iron nuclei, providing information on the oxidation state (Fe²⁺ vs. Fe³⁺), magnetic properties, and phase composition of the iron oxides.[9][10] |

| X-ray Absorption Spectroscopy (XAS) | Provides element-specific information about the local geometric and electronic structure of the iron atoms, including coordination number and bond lengths.[11][12] |

| Transmission Electron Microscopy (TEM) | Visualizes the morphology, size, and size distribution of the synthesized iron oxide nanoparticles.[2] |

| Vibrating Sample Magnetometry (VSM) | Measures the magnetic properties of the nanoparticles, such as saturation magnetization and coercivity.[13] |

Detailed Protocol: Mössbauer Spectroscopy Analysis

Mössbauer spectroscopy is a powerful tool for determining the iron phases present in the nanoparticles.

-

Sample Preparation: The nanoparticle powder is typically mixed with a binder and pressed into a thin pellet to ensure uniform thickness.

-

Data Acquisition: The sample is placed in a cryostat, and the temperature is lowered (often to liquid helium temperatures) to slow down superparamagnetic relaxation. A ⁵⁷Co source provides the gamma rays. The spectrum is acquired by moving the source relative to the absorber to scan a range of velocities.

-

Spectral Analysis: The resulting spectrum, a plot of gamma-ray transmission versus source velocity, is fitted with a model consisting of one or more sextets, doublets, or singlets. Each component corresponds to a distinct iron environment. The hyperfine parameters (isomer shift, quadrupole splitting, and hyperfine magnetic field) extracted from the fit provide detailed information about the oxidation state and magnetic ordering of the iron atoms.[10]

Applications in Drug Development and Nanomedicine

Oleic acid-coated iron oxide nanoparticles derived from this compound are extensively investigated for various biomedical applications due to their magnetic properties and biocompatibility.

Drug Delivery

The hydrophobic oleic acid coating on the nanoparticles allows for the encapsulation of hydrophobic drugs.[14] The nanoparticles can then be guided to a target site, such as a tumor, using an external magnetic field. The cellular uptake of these nanoparticles is a critical step in the drug delivery process.

Cellular Uptake Pathway: The primary mechanism for the internalization of oleic acid-coated iron oxide nanoparticles into cells is endocytosis .[15][16] This process can occur through several pathways, including:

-

Clathrin-mediated endocytosis: The nanoparticles bind to receptors on the cell surface, which then cluster in clathrin-coated pits that invaginate to form vesicles.[15]

-

Caveolae-mediated endocytosis: The nanoparticles are internalized through flask-shaped invaginations of the plasma membrane called caveolae.

-

Macropinocytosis: The cell membrane engulfs larger amounts of extracellular fluid containing the nanoparticles.[17]

Once inside the cell, the nanoparticles are typically enclosed in endosomes, which mature into lysosomes. The acidic environment of the lysosome can facilitate the release of the encapsulated drug.

Magnetic Hyperthermia

When subjected to an alternating magnetic field, superparamagnetic iron oxide nanoparticles generate heat. This phenomenon, known as magnetic hyperthermia, can be used to selectively destroy cancer cells, which are more sensitive to temperature increases than healthy cells.[18] The efficiency of heat generation is dependent on the size, magnetic properties, and concentration of the nanoparticles.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and the resulting iron oxide nanoparticles.

Table 3: Physicochemical Properties of this compound and Derived Iron Oxide Nanoparticles

| Property | This compound Complex | Iron Oxide Nanoparticles | Reference |

| Appearance | Dark red-brown viscous liquid/solid | Black powder | [2] |

| Typical Size | Molecular complex | 4 - 30 nm | [2][3] |

| Decomposition Temperature | ~250 - 380 °C | Not applicable | [1][2] |

Table 4: Representative Spectroscopic and Magnetic Data

| Parameter | Value | Technique | Reference |

| Fe-O Bond Length | 1.953 ± 0.005 Å | EXAFS | [11][12] |

| Fe-Fe Bond Length (Octahedral-Octahedral) | 2.984 ± 0.005 Å | EXAFS | [11][12] |

| Fe-Fe Bond Length (Octahedral-Tetrahedral) | 3.475 ± 0.005 Å | EXAFS | [11][12] |

| Saturation Magnetization (Nanoparticles) | Up to ~80 emu/g | VSM | [13] |

Logical and Experimental Workflows

The successful application of this compound-derived nanoparticles in a research or clinical setting requires a systematic workflow encompassing synthesis, characterization, and functional evaluation.

Conclusion

The coordination chemistry of iron in this compound is a rich and complex field that underpins the production of high-quality iron oxide nanoparticles. A thorough understanding of the precursor's structure and properties is essential for controlling the characteristics of the final nanomaterial. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for researchers and professionals working to advance the application of these materials in drug delivery, medical imaging, and therapy.

References

- 1. rorytwu.com [rorytwu.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Size-Tunable Magnetite Nanoparticles from Well-Defined Iron Oleate Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mössbauer spectroscopic investigations on iron oxides and modified nanostructures: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02408G [pubs.rsc.org]

- 18. vibgyorpublishers.org [vibgyorpublishers.org]

The Multifaceted Role of Oleic Acid in Ferric Oleate Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of monodisperse iron oxide nanoparticles via the thermal decomposition of a ferric oleate (B1233923) precursor is a cornerstone of modern nanomaterial fabrication, with wide-ranging applications in biomedicine, including drug delivery and magnetic resonance imaging. The precise control over nanoparticle size, shape, and magnetic properties is intrinsically linked to the structure and reactivity of the ferric oleate complex. Oleic acid, a seemingly simple long-chain fatty acid, plays a critical and multifaceted role in the formation of this precursor complex, acting as a reactant, capping agent, stabilizer, and solvent. This technical guide provides an in-depth exploration of the pivotal functions of oleic acid, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying chemical processes.

Introduction

The this compound complex is a key organometallic precursor used in the high-temperature synthesis of iron oxide nanoparticles.[1] Its formation and subsequent thermal decomposition are highly sensitive to reaction conditions, with oleic acid being a central component that dictates the outcome of the synthesis.[2][3] Understanding the intricate roles of oleic acid is paramount for the reproducible and scalable production of high-quality nanoparticles for advanced applications.[4]

The Roles of Oleic Acid in this compound Complex Formation

Oleic acid (OA) is not merely a passive component in the synthesis of the this compound complex; it actively participates in and influences the reaction at multiple levels.

Reactant and Ligand

The fundamental role of oleic acid is to act as a source of the oleate anion, which serves as a ligand for the ferric (Fe³⁺) ions.[5] The carboxylate group of the oleate coordinates with the iron ions, forming the this compound complex.[5] The nature of this coordination can vary, with possibilities including ionic, unidentate, bidentate, and bridging modes.[2]

Capping Agent and Stabilizer

During the formation of the this compound complex and the subsequent nucleation and growth of iron oxide nanoparticles, oleic acid functions as a crucial capping agent.[6][7] The long hydrocarbon tails of the oleic acid molecules extend into the solvent, providing steric hindrance that prevents the agglomeration of the nanoparticles.[6] This stabilizing effect is essential for achieving monodisperse nanoparticles.[8] As-synthesized this compound often contains a significant fraction of "free" oleic acid, which acts as an additional stabilizer during the nanoparticle formation process.[2][5]

Solvent and Reaction Medium

In many synthesis protocols, oleic acid itself can serve as the solvent or co-solvent.[8] Its high boiling point (360 °C) allows for the high reaction temperatures required for the thermal decomposition of the this compound complex.[9] The choice of solvent, including the concentration of oleic acid, can influence the boiling point of the reaction mixture, which in turn affects the nucleation and growth kinetics of the nanoparticles.[3]

Modifier of Thermal Properties and Reactivity

The amount of oleic acid present in the this compound complex significantly alters its thermal decomposition behavior.[2][10] The presence of excess oleic acid can lead to a more thermally stable complex.[2][5] For instance, thermal treatment of as-synthesized this compound at 70 °C can remove crystal hydrate (B1144303) water and lead to the dissociation of oleic acid dimers, resulting in a complex with a higher final decomposition temperature (around 380 °C).[2][5] Conversely, removing excess oleic acid, for example through extraction with ethanol (B145695) and acetone, can dramatically change the thermal behavior, leading to an increase in the nucleation temperature of iron oxide.[2][5] This modification of the nucleation and growth processes directly impacts the final particle size and size distribution.[2][10]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of iron oxide nanoparticles using the this compound method, highlighting the impact of oleic acid.

| Precursor | Oleic Acid (OA) to Iron (Fe) Molar Ratio | Solvent | Reaction Temperature (°C) | Resulting Nanoparticle Size (nm) | Reference |

| Ferric Chloride Hexahydrate and Sodium Oleate | Varied (excess OA used as surfactant) | Saturated Hydrocarbons | Varied | 8.5 - 23.4 | [2] |

| Iron(III) Oleate Stock Solution | Varied | 1-Octadecene | Reflux | 4 - 16 | [3] |

| Iron(III) Acetylacetonate | Not specified | Diphenyl Ether | Not specified | 2.1 ± 0.9 | [11] |

| Iron(III) Oleate | 20 mmol OA to 40 mmol Fe-oleate | 1-Octadecene | 320 | 9.3 ± 1.6 | [12] |

| Iron Oxyhydroxide | Varied (up to 25:1 molar ratio of excess OA) | Not specified | Not specified | Tunable from 2 - 30 | [9] |

Experimental Protocols

Synthesis of this compound Complex

This protocol is adapted from the literature for the synthesis of an iron oleate complex.[2][3][4]

Materials:

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Sodium oleate

-

Ethanol

-

Distilled water

Procedure:

-

Dissolve 3.24 g of FeCl₃·6H₂O (12 mmol) in 12 mL of distilled water and filter the solution.[2]

-

In a separate flask, mix 10.95 g of sodium oleate (40 mmol), 24 mL of ethanol, 6 mL of distilled water, and 42 mL of hexane.[2]

-

Combine the two solutions and heat the mixture to 70 °C.[2]

-

Stir the solution at 70 °C for 4 hours under an argon atmosphere.[2]

-

After the reaction is complete, separate the upper, red-brownish organic layer containing the this compound complex.[2]

-

Wash the organic layer three times with 9 mL of distilled water in a separatory funnel.[2]

-

Evaporate the hexane using a rotary evaporator to obtain the viscous this compound complex.[2]

Synthesis of Iron Oxide Nanoparticles via Thermal Decomposition

This protocol describes the synthesis of magnetite nanoparticles from a pre-synthesized this compound complex.[3][12]

Materials:

-

This compound complex

-

Oleic acid

-

1-Octadecene

Procedure:

-

In a three-neck flask equipped with a condenser and a temperature probe, combine 36 g (approximately 40 mmol) of the this compound complex, 5.7 g (20 mmol) of oleic acid, and 200 g of 1-octadecene.[12]

-

Heat the mixture to 110 °C and degas under vacuum for 30 minutes.[3]

-

Backfill the flask with nitrogen and heat the mixture to reflux (approximately 320 °C) at a rate of 3.3 °C/min.[3][12]

-

Cool the reaction mixture to room temperature.

-

The resulting nanoparticles can be precipitated and washed with ethanol and acetone.

Visualizations

Logical Workflow for this compound Synthesis

Caption: Workflow for the synthesis of the this compound complex.

Thermal Decomposition Pathway of this compound

Caption: Schematic of the thermal decomposition of this compound.[13]

Role in Drug Delivery

Oleic acid's utility extends beyond the synthesis of nanoparticles into the realm of drug delivery. Its amphipathic nature makes it an effective solubilizing agent for poorly water-soluble drugs, enhancing their bioavailability. Furthermore, oleic acid is known to enhance the penetration of drugs through biological membranes, which is particularly beneficial for topical and transdermal delivery systems.[14][15] When used as a coating for iron oxide nanoparticles, oleic acid can contribute to the stability of these nanocarriers in biological environments and facilitate their interaction with cell membranes.[16]

Conclusion

Oleic acid is an indispensable component in the synthesis of high-quality iron oxide nanoparticles from a this compound precursor. Its roles as a reactant, capping agent, stabilizer, and modifier of the precursor's thermal properties are intricately linked and collectively determine the final characteristics of the nanoparticles. A thorough understanding and precise control of the function of oleic acid are crucial for researchers and drug development professionals aiming to harness the full potential of these advanced nanomaterials. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the reproducible and optimized synthesis of this compound-derived nanoparticles for a variety of scientific and therapeutic applications.

References

- 1. WO2012001577A1 - Synthesis and use of iron oleate - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Size-Tunable Magnetite Nanoparticles from Well-Defined Iron Oleate Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The effect of surface-capping oleic acid on the optical properties of lanthanide-doped nanocrystals - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. Oleic acid as the capping agent in the synthesis of noble metal nanoparticles in imidazolium-based ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Research and Application of Oleic Acid in the Synthesis of Nanomaterials-Academax [continue.academax.com]

- 9. ericteeman.com [ericteeman.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Preparation of Magnetite Nanoparticles by Thermal Decomposition of Iron (III) Acetylacetonate with Oleic Acid as Capping Agent | Scientific.Net [scientific.net]

- 12. Improved functionalization of oleic acid-coated iron oxide nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Magnetic Properties of Ferric Oleate Precursors and Derived Iron Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the magnetic properties of ferric oleate (B1233923), a critical precursor in the synthesis of monodisperse iron oxide nanoparticles for biomedical applications. Understanding and controlling these magnetic properties are paramount for the development of effective drug delivery systems, contrast agents for magnetic resonance imaging (MRI), and mediators for magnetic hyperthermia cancer therapy. This document outlines the synthesis of ferric oleate, its thermal decomposition into iron oxide nanoparticles, and the comprehensive characterization of the resulting magnetic behavior. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to facilitate reproducible research and development.

Introduction to this compound as a Magnetic Nanoparticle Precursor

This compound, an iron(III) complex with oleic acid, is a widely utilized precursor for the synthesis of high-quality, monodisperse iron oxide nanoparticles.[1][2][3] The thermal decomposition of this organometallic compound in a high-boiling point solvent allows for precise control over nanoparticle size, shape, and crystallinity, which in turn dictates their magnetic properties.[4][5][6] The oleate ligands not only act as a reactant but also as a capping agent, preventing agglomeration and ensuring the colloidal stability of the resulting nanoparticles.[7][8]

The structure and purity of the this compound precursor itself significantly influence the characteristics of the final iron oxide nanoparticles.[2][4] Variations in the synthesis of this compound can lead to differences in the Fe:oleate ratio, the presence of residual reactants, and the structure of the iron-oxo cluster core, all of which can affect the nucleation and growth kinetics during thermal decomposition.[1][2]

Synthesis of this compound Precursor

A common and effective method for synthesizing the this compound complex involves the reaction of an iron salt with sodium oleate. This process yields a viscous, dark red-brown oil that serves as the precursor for nanoparticle synthesis.[1][2]

Experimental Protocol: Synthesis of this compound (FeOl-1)

This protocol is adapted from literature procedures for the synthesis of a standard iron oleate precursor.[1][2]

-

Reaction Setup: In a round-bottom flask, combine iron(III) chloride hexahydrate and sodium oleate in a solvent mixture of deionized water, ethanol (B145695), and hexanes.[1]

-

Heating: Heat the mixture to approximately 70°C while stirring for a period of 4 hours.[1]

-

Phase Separation: After cooling to room temperature, transfer the mixture to a separatory funnel. The hexane (B92381) phase, containing the this compound complex, will separate from the aqueous phase.

-

Washing: Wash the hexane phase multiple times with deionized water to remove any unreacted salts and impurities.

-

Solvent Removal: Remove the hexanes under reduced pressure to obtain the highly viscous this compound precursor.[1]

From this compound to Magnetic Iron Oxide Nanoparticles: Thermal Decomposition

The magnetic properties of interest arise from the conversion of the paramagnetic this compound precursor into ferrimagnetic iron oxide nanoparticles. This is typically achieved through thermal decomposition in a high-boiling point organic solvent.

Experimental Protocol: Thermal Decomposition of this compound

This protocol describes a general procedure for the synthesis of iron oxide nanoparticles from a this compound precursor.[5][9]

-

Reaction Setup: In a three-neck flask equipped with a condenser and a temperature probe, dissolve the this compound precursor in a high-boiling point solvent such as 1-octadecene. Oleic acid is often added as a surfactant.[5]

-

Degassing: Heat the mixture to a moderate temperature (e.g., 120°C) under vacuum or an inert atmosphere (e.g., argon) to remove water and other low-boiling point impurities.[5]

-

Nucleation and Growth: Rapidly heat the solution to a high temperature (e.g., 320°C) and maintain it for a specific duration to control nanoparticle size.[5][9] Nucleation of the iron oxide nanoparticles is often indicated by a color change from rusty brown to black.[5]

-

Cooling and Purification: After the desired reaction time, cool the mixture to room temperature. Precipitate the nanoparticles by adding a polar solvent like ethanol and collect them via centrifugation or magnetic separation.

-

Washing: Wash the nanoparticles multiple times with a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to remove excess oleic acid and other byproducts.

-

Dispersion: Disperse the final oleic acid-coated iron oxide nanoparticles in a suitable nonpolar solvent.

Characterization of Magnetic Properties

The magnetic properties of the synthesized iron oxide nanoparticles are typically characterized using vibrating sample magnetometry (VSM) or a superconducting quantum interference device (SQUID) magnetometer.[7][10]

Experimental Protocol: Vibrating Sample Magnetometry (VSM)

-

Sample Preparation: A known amount of the nanoparticle powder or a dispersion in a capsule is placed in the VSM sample holder.[10]

-

Measurement: The sample is subjected to a varying external magnetic field at a constant temperature (e.g., room temperature) to obtain a hysteresis loop (M-H curve).

-

Data Analysis: From the hysteresis loop, key magnetic parameters are determined:

-

Saturation Magnetization (Ms): The maximum magnetic moment of the sample when all magnetic domains are aligned with the external field.

-

Coercivity (Hc): The magnetic field required to reduce the magnetization of the material to zero after it has been saturated.

-

Remanence (Mr): The magnetization remaining in the material after the external magnetic field is removed.

-

For temperature-dependent magnetic properties, Zero-Field-Cooled (ZFC) and Field-Cooled (FC) measurements are performed.

-

ZFC Measurement: The sample is cooled from room temperature to a low temperature (e.g., 5 K) in the absence of an external magnetic field. A small magnetic field is then applied, and the magnetization is measured as the sample is heated.

-

FC Measurement: The sample is cooled from room temperature to a low temperature in the presence of an external magnetic field, and the magnetization is measured as the sample is heated in the same field.

-

Blocking Temperature (TB): The temperature at which the peak of the ZFC curve occurs, indicating the transition from superparamagnetic to a blocked state.[7][11]

Quantitative Magnetic Properties of Iron Oxide Nanoparticles

The magnetic properties of iron oxide nanoparticles derived from this compound are highly dependent on their size, composition (magnetite vs. maghemite), and surface characteristics. The following tables summarize typical quantitative data reported in the literature.

| Nanoparticle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) at 300 K | Blocking Temperature (K) | Reference(s) |

| ~5.5 | ~78 | Low (superparamagnetic) | Varies with concentration | [7][11] |

| 15.8 | - | - | - | [12] |

| ~20 | - | ~40 (at 5K) | ~300 | [3][10] |

| 25 | Varies with phase purity | - | - | [5] |

Note: The values presented are indicative and can vary significantly based on the specific synthesis conditions.

| Property | Value | Conditions | Reference(s) |

| Saturation Magnetization (Fe3O4-OA) | 72.6 emu/g | - | [13] |

| Saturation Magnetization (Fe3O4-OA) | 79.5 emu/g | - | [14] |

| Coercivity (Fe3O4-OA) | 0.21 Oe | Low | [14] |

| Residual Magnetization (Fe3O4-OA) | 0.073 emu/g | Low | [14] |

Factors Influencing Magnetic Properties

The magnetic behavior of iron oxide nanoparticles is a complex interplay of several factors that can be controlled during the synthesis process.

-

Particle Size: As nanoparticle size increases, the saturation magnetization generally increases and approaches the bulk value.[7] For very small nanoparticles, superparamagnetism is observed, characterized by near-zero coercivity at room temperature.[2]

-

Crystallinity: Higher crystallinity generally leads to higher saturation magnetization due to fewer defects in the crystal lattice.

-

Phase Purity: The presence of different iron oxide phases, such as magnetite (Fe3O4) and maghemite (γ-Fe2O3), will affect the overall magnetic properties. Magnetite typically exhibits a higher saturation magnetization than maghemite.[5] Core-shell structures, for instance, a wüstite (FeO) core with a magnetite shell, can exhibit lower saturation magnetization.[2]

-

Surface Effects: The oleic acid coating can influence the magnetic properties by reducing surface spin disorder, which can lead to an increase in saturation magnetization compared to uncoated nanoparticles.[7]

Conclusion

The this compound precursor is a versatile and highly effective starting material for the synthesis of iron oxide nanoparticles with tunable magnetic properties. A thorough understanding of the synthesis of the precursor, its thermal decomposition, and the subsequent characterization of the nanoparticles is crucial for the rational design of magnetic nanomaterials for advanced biomedical applications. By carefully controlling the experimental parameters outlined in this guide, researchers can achieve reproducible synthesis of nanoparticles with desired magnetic characteristics, paving the way for innovations in drug delivery, diagnostics, and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Size-Tunable Magnetite Nanoparticles from Well-Defined Iron Oleate Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Synthesis, Surface Modification and Characterisation of Biocompatible Magnetic Iron Oxide Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. physics.byu.edu [physics.byu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Magnetic Hyperthermia Nanoarchitectonics via Iron Oxide Nanoparticles Stabilised by Oleic Acid: Anti-Tumour Efficiency and Safety Evaluation in Animals with Transplanted Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Ferric Oleate as a Precursor for Iron Oxide Nanoparticle Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals